molecular formula C18H17ClN2OS2 B2461209 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 325979-83-7

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No. B2461209
CAS RN: 325979-83-7
M. Wt: 376.92
InChI Key: KHEKNSWISQMZFH-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research. It was first synthesized by Bayer AG in 1998 and has since been recognized for its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and immune response. NF-κB is also involved in the development and progression of cancer, making this compound 11-7082 a potential therapeutic agent for cancer treatment. Additionally, this compound 11-7082 has been studied for its effects on other diseases such as Alzheimer's disease, Parkinson's disease, and autoimmune diseases.

Mechanism of Action

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide 11-7082 inhibits the activity of NF-κB through the modification of the cysteine residue in the protein IKKβ, which is responsible for activating NF-κB. This modification prevents the activation of NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines and chemokines. Additionally, this compound 11-7082 has been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in various cell types and animal models. It has been shown to decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as chemokines such as MCP-1 and RANTES. In cancer cells, this compound 11-7082 has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide 11-7082 has several advantages for lab experiments. It is a synthetic compound that can be easily obtained and purified. It has been extensively studied for its anti-inflammatory and anti-cancer properties, making it a well-established tool for research. However, there are also limitations to using this compound 11-7082. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, the optimal concentration and duration of treatment can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide 11-7082. One direction is to investigate its potential therapeutic effects on other diseases such as neurodegenerative diseases and autoimmune diseases. Another direction is to develop more specific inhibitors of NF-κB that do not have off-target effects. Additionally, the development of nanoparticles and targeted drug delivery systems could enhance the efficacy of this compound 11-7082 in cancer treatment.

Synthesis Methods

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide 11-7082 involves the reaction of 2-chlorothiophene-5-carboxylic acid with thionyl chloride to form 2-chlorothiophene-5-carbonyl chloride. The resulting compound is then reacted with 4-tert-butylphenylamine and potassium carbonate to form this compound. The final product is obtained through purification by recrystallization.

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS2/c1-18(2,3)12-6-4-11(5-7-12)13-10-23-17(20-13)21-16(22)14-8-9-15(19)24-14/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEKNSWISQMZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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